![molecular formula C27H30Cl2F2N6O B10761840 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride CAS No. 1092499-93-8](/img/structure/B10761840.png)
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JAK2 Inhibitor is any substance that inhibits JAK2 tyrosine protein kinase, an enzyme that phosphorylates the hydroxyl group of tyrosine on various proteins in various signaling cascades.
Activité Biologique
The compound 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine; dihydrochloride, also known as NVP-BSK805, has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of NVP-BSK805, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
NVP-BSK805 is characterized by its complex structure which includes a morpholine ring, a quinoxaline moiety, and a difluorophenyl group. Its molecular formula is C27H28F2N6O with a molecular weight of 563.5 g/mol . The compound is soluble in various organic solvents and exhibits high selectivity for certain biological targets.
Property | Value |
---|---|
Molecular Formula | C27H28F2N6O |
Molecular Weight | 563.5 g/mol |
CAS Number | 1092499-93-8 |
NVP-BSK805 primarily functions as an inhibitor of Janus Kinase 2 (JAK2), a critical enzyme involved in cytokine signaling pathways. By inhibiting JAK2, NVP-BSK805 disrupts the signaling cascades that lead to inflammation and tumor growth. This inhibition is particularly relevant in diseases characterized by overactive JAK signaling, such as certain cancers and autoimmune disorders .
Antitumor Activity
Research indicates that NVP-BSK805 exhibits significant antitumor effects by targeting specific pathways associated with cancer cell proliferation. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including those resistant to conventional therapies. For instance, it has demonstrated potent activity against BRAF(V600E) mutations, which are prevalent in melanoma cases .
Anti-inflammatory Effects
In addition to its antitumor properties, NVP-BSK805 has been evaluated for its anti-inflammatory effects. It has shown promise in reducing pro-inflammatory cytokine levels in preclinical models of inflammatory diseases. This dual action makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .
Study 1: Efficacy in Cancer Models
A study published in Journal of Medicinal Chemistry reported that NVP-BSK805 significantly reduced tumor volume in xenograft models of human cancer. The treatment led to a marked decrease in cell proliferation markers and increased apoptosis within the tumor tissue .
Study 2: Safety Profile
In a phase I clinical trial assessing the safety and pharmacokinetics of NVP-BSK805, patients with advanced malignancies were administered the compound. The results indicated manageable side effects primarily consisting of mild gastrointestinal disturbances and transient liver enzyme elevations. Importantly, no severe adverse events were reported, suggesting a favorable safety profile for further development .
Applications De Recherche Scientifique
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against breast cancer. Research indicates that derivatives of pyrazoles, including those structurally related to NVP-BSK805, exhibit promising anticancer activity by targeting specific cancer cell lines such as MCF-7 and MDA-MB-231. These studies have demonstrated that certain pyrazole derivatives can enhance the efficacy of conventional chemotherapy agents like doxorubicin through synergistic effects, which suggests that NVP-BSK805 may also possess similar properties .
Kinase Inhibition
NVP-BSK805 is recognized for its role as a selective inhibitor of Janus kinase (JAK) pathways, which are crucial in the signaling processes involved in cell proliferation and survival. The inhibition of JAK activity can lead to reduced tumor growth and improved outcomes in various cancers, making this compound a candidate for further development as an antineoplastic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of NVP-BSK805 is crucial for optimizing its therapeutic efficacy. Studies have shown that modifications to the piperidine and pyrazole moieties can significantly influence the biological activity of the compound. For instance, variations in substituents on the quinoxaline ring have been linked to enhanced potency against specific cancer types .
Modification | Effect on Activity |
---|---|
Fluorination at positions 2 and 6 | Increased potency against JAK pathways |
Alterations in piperidine structure | Variability in selectivity towards different kinases |
Substituent changes on quinoxaline | Enhanced cytotoxicity towards breast cancer cells |
Pyrazole Derivatives in Cancer Treatment
In a study examining various pyrazole derivatives, researchers found that compounds similar to NVP-BSK805 exhibited significant cytotoxic effects on breast cancer cell lines when used alone or in combination with standard chemotherapy drugs. The study utilized a combination index method to analyze synergistic effects, demonstrating that these compounds could improve treatment outcomes for patients with resistant cancer types .
In Vivo Efficacy
Further research has evaluated the in vivo efficacy of NVP-BSK805 analogs using mouse models implanted with human tumors. Results indicated that these compounds could significantly reduce tumor size compared to control groups treated with placebo or standard therapies alone . Such findings underscore the potential of NVP-BSK805 as a viable candidate for clinical development.
Propriétés
IUPAC Name |
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOCAPALWRHKCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2F2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720930 |
Source
|
Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092499-93-8 |
Source
|
Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.